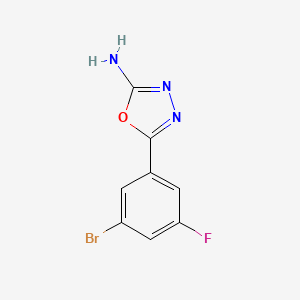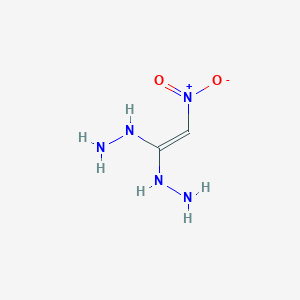
Hydrazine, 1,1'-(nitroethenylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,1’-(nitroethenylidene)bis- is a chemical compound with significant interest in various scientific fields It is characterized by the presence of hydrazine and nitroethenylidene groups, which contribute to its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1’-(nitroethenylidene)bis- typically involves the reaction of hydrazine with nitroethene derivatives under controlled conditions. One common method includes the reaction of hydrazine hydrate with nitroethene in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Hydrazine, 1,1’-(nitroethenylidene)bis- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1,1’-(nitroethenylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydrazone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include hydrazone derivatives, amine-substituted compounds, and various functionalized hydrazine derivatives. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
Hydrazine, 1,1’-(nitroethenylidene)bis- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Hydrazine, 1,1’-(nitroethenylidene)bis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: Similar in structure but lacks the nitro group, leading to different reactivity and applications.
4-Fluorophenylhydrazine:
1-[2,5-bis(trifluoromethyl)phenyl]hydrazine: Features trifluoromethyl groups, providing unique reactivity and stability.
Uniqueness
Hydrazine, 1,1’-(nitroethenylidene)bis- is unique due to the presence of both hydrazine and nitroethenylidene groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
62390-85-6 |
|---|---|
Fórmula molecular |
C2H7N5O2 |
Peso molecular |
133.11 g/mol |
Nombre IUPAC |
(1-hydrazinyl-2-nitroethenyl)hydrazine |
InChI |
InChI=1S/C2H7N5O2/c3-5-2(6-4)1-7(8)9/h1,5-6H,3-4H2 |
Clave InChI |
SWICMGXLXAWCSJ-UHFFFAOYSA-N |
SMILES canónico |
C(=C(NN)NN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


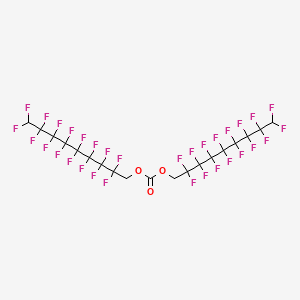
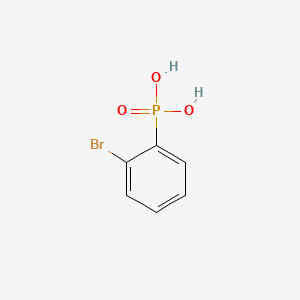
![Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12086618.png)
![[3,5,6-triacetyloxy-4-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12086628.png)
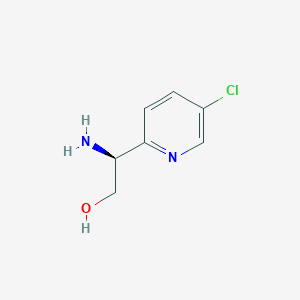



![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)
